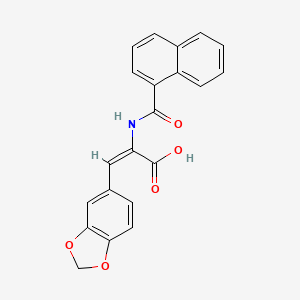
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CT-322, is a small molecule drug that has been developed as an anti-cancer agent. This drug has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mécanisme D'action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide binds to the VEGF receptor 2 (VEGFR-2) and prevents the activation of downstream signaling pathways that are involved in angiogenesis. This leads to a reduction in the formation of new blood vessels, which in turn leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce tumor growth, inhibit angiogenesis, and induce tumor cell apoptosis. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its specificity for the VEGF pathway. This makes it a promising candidate for the treatment of cancer, as it can target the tumor microenvironment without affecting normal tissues. However, one of the limitations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of research is the optimization of dosing regimens to maximize efficacy and minimize toxicity. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in a larger patient population.
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its specificity for the VEGF pathway makes it a promising candidate for the treatment of cancer, and further research is needed to optimize its dosing regimens and evaluate its safety and efficacy in clinical settings.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of tumor types including breast, lung, colon, and prostate cancer. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide works by targeting the vascular endothelial growth factor (VEGF) pathway, which is essential for the growth and survival of tumor cells. By inhibiting this pathway, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can prevent the formation of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-11(2)24-16(13(10)7-18)20-15(22)8-21-9-19-14-6-4-3-5-12(14)17(21)23/h3-6,9H,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVUSNHEQAVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676615.png)
![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)

![2-phenoxy-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4676630.png)
![4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4676635.png)
![3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4676636.png)

![1-(2-methoxyethyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4676650.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4676655.png)
![methyl 3-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4676666.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4676682.png)
![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4676687.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4676688.png)
![2-(5-chloro-2-methoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676697.png)